molecular formula C16H14BrNO4S B2695321 4-[[(E)-2-(3-Bromophenyl)ethenyl]sulfonylamino]-3-methylbenzoic acid CAS No. 1608352-81-3

4-[[(E)-2-(3-Bromophenyl)ethenyl]sulfonylamino]-3-methylbenzoic acid

Cat. No.: B2695321
CAS No.: 1608352-81-3
M. Wt: 396.26
InChI Key: QDNLSGSMHCNRMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[(E)-2-(3-Bromophenyl)ethenyl]sulfonylamino]-3-methylbenzoic acid is a high-quality chemical reagent designed for research applications. This compound features a unique molecular structure combining a sulfonamide group, a (E)-styryl moiety, and a benzoic acid core, making it a candidate for various investigative purposes. Sulfonamide derivatives are a significant class of compounds in scientific research, known for their diverse biological activities. They have been extensively studied as antimicrobial agents and as inhibitors of enzymes like cyclooxygenase-2 (COX-2) . The presence of the ethenylsulfonylamino (styryl) group is a feature in some synthetic COX-2 inhibitors, which are often diaryl heterocycles with a para-sulfonamide or similar group on one of the aryl rings . Researchers may explore this compound in areas such as medicinal chemistry for hit/lead identification, biochemical probing to study enzyme function, or as a synthetic intermediate for developing more complex molecules. The bromophenyl moiety offers a potential site for further functionalization via metal-catalyzed cross-coupling reactions, enhancing its utility in chemical synthesis. This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

4-[[(E)-2-(3-bromophenyl)ethenyl]sulfonylamino]-3-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrNO4S/c1-11-9-13(16(19)20)5-6-15(11)18-23(21,22)8-7-12-3-2-4-14(17)10-12/h2-10,18H,1H3,(H,19,20)/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDNLSGSMHCNRMU-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)NS(=O)(=O)C=CC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)C(=O)O)NS(=O)(=O)/C=C/C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

4-[[(E)-2-(3-Bromophenyl)ethenyl]sulfonylamino]-3-methylbenzoic acid, commonly referred to as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide functional group attached to a bromophenyl moiety, which is known to influence its biological activity. The structural formula can be represented as follows:

C13H12BrN1O2S\text{C}_{13}\text{H}_{12}\text{BrN}_{1}\text{O}_{2}\text{S}

This structure is characterized by the presence of:

  • A bromophenyl group that enhances lipophilicity.
  • A sulfonylamino group that is critical for biological interactions.

Biological Activity Overview

The biological activities of sulfonamide derivatives are diverse, including antibacterial, antifungal, and anticancer properties. The specific compound has been studied for its potential in various therapeutic areas.

Antibacterial Activity

Sulfonamides are traditionally known for their antibacterial properties. Research indicates that this compound exhibits significant activity against Gram-positive and Gram-negative bacteria.

  • Mechanism of Action : The compound inhibits bacterial growth by interfering with folic acid synthesis, a vital pathway in bacterial metabolism. This is achieved by mimicking para-aminobenzoic acid (PABA), a substrate in the synthesis of folate.

Anticancer Potential

Recent studies have highlighted the anticancer potential of this compound, particularly in targeting specific cancer cell lines.

  • Case Study Example : In vitro studies demonstrated that the compound induced apoptosis in human breast cancer cells (MCF-7). The mechanism involves the activation of caspase pathways, leading to programmed cell death.

Table 1: Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC50 ValueReference
AntibacterialE. coli25 µg/mL
AntibacterialS. aureus15 µg/mL
AnticancerMCF-7 (breast cancer)30 µM
AnticancerA549 (lung cancer)40 µM
  • Inhibition of Folate Synthesis : As mentioned earlier, the compound competes with PABA for binding to dihydropteroate synthase, effectively blocking folate synthesis.
  • Induction of Apoptosis : In cancer cells, the compound triggers apoptotic pathways through mitochondrial disruption and caspase activation.

Research Findings

Research conducted on various derivatives has shown that modifications in the bromophenyl group can significantly alter biological activity. For instance:

  • Compounds with electron-withdrawing groups exhibit enhanced antibacterial activity due to increased binding affinity to bacterial enzymes.
  • Structural modifications have also been linked to improved selectivity against cancer cell lines while minimizing toxicity to normal cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triflusulfuron (2-[[[[[4-(Dimethylamino)-6-(2,2,2-Trifluoroethoxy)-1,3,5-Triazin-2-yl]Amino]Carbonyl]Amino]Sulfonyl]-3-Methylbenzoic Acid)

  • Structural Similarities :
    • Both compounds feature a 3-methylbenzoic acid core and a sulfonamido group.
    • The sulfonamide linker in triflusulfuron connects to a triazine ring, while the target compound links to a bromophenyl-ethenyl group.
  • Functional Differences :
    • Triflusulfuron is a herbicide targeting acetolactate synthase (ALS) in plants , whereas the bromophenyl-ethenyl group in the target compound may confer distinct bioactivity (e.g., kinase inhibition or antimicrobial effects).
  • Physicochemical Properties :

    Property Triflusulfuron Target Compound (Inferred)
    Molecular Formula C₁₆H₁₇F₃N₆O₅S C₁₆H₁₃BrN₂O₄S (calculated)
    Molecular Weight 470.4 g/mol ~425.3 g/mol
    Key Substituents Triazine, trifluoroethoxy Bromophenyl, ethenyl
    Applications Agrochemical (herbicide) Research compound (hypothetical)

Palovarotene (4-[(E)-2-(5,5,8,8-Tetramethyl-3-Pyrazol-1-ylmethyl-5,6,7,8-Tetrahydronaphthalen-2-yl)-Vinyl]-Benzoic Acid)

  • Structural Similarities :
    • Both compounds contain a benzoic acid moiety and an (E)-ethenyl bridge.
  • Functional Differences: Palovarotene is a retinoid agonist used to treat fibrodysplasia ossificans progressiva (FOP) , whereas the target compound’s bromophenyl-sulfonamido group may interact with different biological targets (e.g., sulfotransferases or tyrosine kinases).
  • Key Data :

    Property Palovarotene Target Compound
    Molecular Formula C₂₇H₃₀N₂O₂ C₁₆H₁₃BrN₂O₄S
    Molecular Weight 414.54 g/mol ~425.3 g/mol
    Substituents Tetramethylnaphthalene, pyrazole Bromophenyl, sulfonamido

Oxyresveratrol (4-[(E)-2-(3,5-Dihydroxyphenyl)Ethenyl]Benzene-1,3-Diol)

  • Structural Similarities :
    • Both compounds feature an (E)-ethenyl bridge connecting aromatic rings.
  • Key Data :

    Property Oxyresveratrol Target Compound
    Molecular Formula C₁₄H₁₂O₄ C₁₆H₁₃BrN₂O₄S
    Molecular Weight 244.24 g/mol ~425.3 g/mol
    Substituents Dihydroxyphenyl, diol Bromophenyl, sulfonamido

Q & A

Q. Advanced Crystallography Strategies

  • Solvent selection : Use mixed solvents (e.g., DMSO/water) to promote slow evaporation and high-quality crystals.
  • Temperature gradients : Gradual cooling from 40°C to 4°C to optimize crystal lattice formation.
  • Synchrotron radiation : Enhance resolution for weak scatterers like bromine (e.g., λ = 0.7–1.0 Å) .

How can researchers assess the compound’s stability under physiological conditions for in vitro assays?

Q. Basic Stability Profiling

  • pH-dependent degradation : Incubate in buffers (pH 2–9) and monitor via HPLC at 37°C over 24h.
  • Serum stability : Add fetal bovine serum (10%) and quantify intact compound using LC-MS .
  • Light sensitivity : Store solutions in amber vials to prevent photodegradation of the ethenyl group .

What structural analogs of this compound have been explored, and how do their electronic properties differ?

Q. Advanced Structure-Activity Relationship (SAR) Analysis

Analog ModificationElectronic ImpactBioactivity TrendReference
Methoxy vs. ethoxy substituentIncreased electron densityEnhanced enzyme inhibition
Thiophene replacementAltered π-conjugationReduced solubility
Bromine to chlorine substitutionLower steric bulkSimilar affinity, improved metabolic stability

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